(S)-Desmethylzopiclone
Overview
Description
Preparation Methods
SEP-174559 can be synthesized from racemic zopiclone through several related procedures. One method involves the demethylation of zopiclone using diethyl azodicarboxylate in boiling toluene, followed by mild hydrolysis with ammonium chloride in refluxing ethanol. Another method involves treating zopiclone with chloroethyl chloroformate to produce a carbamate, which is then hydrolyzed in boiling methanol . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
SEP-174559 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, zopiclone.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in its structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SEP-174559 has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a reference compound for studying the pharmacokinetics and metabolism of zopiclone. In biology and medicine, it has been investigated for its anxiolytic properties and its effects on gamma-aminobutyric acid type-A receptors. It has also been studied for its potential use in treating anxiety disorders and muscle spasticity .
Mechanism of Action
SEP-174559 exerts its effects by potentiating gamma-aminobutyric acid type-A receptor currents evoked by subsaturating concentrations of gamma-aminobutyric acid. This potentiation is related to a leftward shift in the gamma-aminobutyric acid dose-response curves, suggesting that the compound increases gamma-aminobutyric acid binding affinity. The potentiation strictly requires the presence of the gamma-2 subunit of the gamma-aminobutyric acid type-A receptor. SEP-174559 also inhibits nicotinic acetylcholine receptors and N-methyl-D-aspartate receptors .
Comparison with Similar Compounds
SEP-174559 is similar to other benzodiazepine-site ligands such as zopiclone, alprazolam, and diazepam. it is unique in its selective potentiation of gamma-aminobutyric acid type-A receptors containing the gamma-2 subunit. Unlike some other compounds, SEP-174559 does not affect serotonin type-3 receptors but inhibits nicotinic acetylcholine receptors and N-methyl-D-aspartate receptors .
Similar compounds include:
- Zopiclone
- Alprazolam
- Diazepam
- Clobazam
- Phenazepam
These compounds share similar mechanisms of action but differ in their selectivity and specific receptor interactions .
Properties
IUPAC Name |
[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSFZSTXVVJLIX-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151776-26-0 | |
Record name | SEP-174559 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151776260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SEP-174559 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31WTK8F84C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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